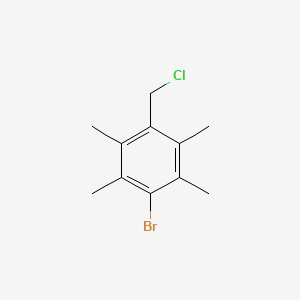

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

Beschreibung

BenchChem offers high-quality 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H14BrCl |

|---|---|

Molekulargewicht |

261.58 g/mol |

IUPAC-Name |

1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |

InChI |

InChI=1S/C11H14BrCl/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H2,1-4H3 |

InChI-Schlüssel |

DIXLGKHMRAJXCZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C(=C1CCl)C)C)Br)C |

Herkunft des Produkts |

United States |

Comprehensive Technical Guide: ¹H and ¹³C NMR Characterization of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of heavily substituted aromatic scaffolds is a critical quality control step. 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene (a functionalized durene derivative) serves as an advanced intermediate in the synthesis of rigid polyradicals, liquid crystals, and specialized pharmacophores.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. This guide provides a self-validating framework for predicting, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this specific molecule, grounded in the fundamental causality of electronic and steric effects [1].

Molecular Architecture and Symmetry Effects

To accurately predict the NMR spectra of 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene, we must first analyze its symmetry. The parent molecule, 1,2,4,5-tetramethylbenzene (durene), possesses highly symmetric D2h geometry. However, the introduction of a bromine atom at C1 and a chloromethyl group at C4 reduces the molecular symmetry to a C2v -like pseudo-symmetry (assuming free rotation of the substituents).

Causality in NMR: The plane of symmetry passing through the C1 and C4 axis dictates the magnetic equivalence of the molecule's substituents. The methyl groups at positions C2 and C6 are chemically and magnetically equivalent to each other, but distinct from the equivalent methyl groups at C3 and C5. This symmetry breaking is the foundational reason we observe two distinct aromatic methyl signals rather than one.

Fig 1: Symmetry and electronic effects governing the chemical shifts of the durene derivative.

¹H NMR Spectral Analysis: Predictive Logic & Causality

The ¹H NMR spectrum of this compound is remarkably clean due to the absence of aromatic protons (the ring is fully substituted). The chemical shifts are governed by the inductive effects of the substituents [2]. Drawing empirical baseline data from the structurally analogous bromodurene [3], we can construct a highly accurate predictive model.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Mechanistic Causality |

| -CH₂Cl | 4.75 | Singlet (s) | 2H | The benzylic protons are strongly deshielded by the highly electronegative chlorine atom. The lack of adjacent protons results in a sharp singlet. |

| C2/C6 -CH₃ | 2.40 | Singlet (s) | 6H | Aromatic methyls ortho to the bromine atom. Bromine's mild inductive withdrawal deshields these protons slightly more than the C3/C5 methyls. |

| C3/C5 -CH₃ | 2.35 | Singlet (s) | 6H | Aromatic methyls ortho to the chloromethyl group. The methylene spacer mitigates the inductive pull of the chlorine, resulting in a slight upfield shift relative to C2/C6. |

¹³C NMR Spectral Analysis: Heavy Atom & Deshielding Mechanics

Carbon-13 NMR provides a direct map of the aromatic core. The fully substituted nature of the ring means all aromatic carbons are quaternary, which inherently leads to lower signal intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1 ).

The Heavy Atom Effect: A novice might assume that C1 (attached to the electronegative bromine) would be the most deshielded carbon. However, expert analysis reveals the "Heavy Atom Effect" (or normal halogen dependence) [2]. The large, polarizable electron cloud of the bromine atom provides significant diamagnetic shielding to the ipso carbon, pushing C1 anomalously upfield compared to C4.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Assignment & Mechanistic Causality |

| C2, C6 | ~134.5 | Quaternary aromatic carbons bearing methyl groups (ortho to Br). |

| C3, C5 | ~133.5 | Quaternary aromatic carbons bearing methyl groups (ortho to -CH₂Cl). |

| C4 | ~132.0 | Ipso aromatic carbon attached to the -CH₂Cl group. |

| C1 | ~130.8 | Ipso aromatic carbon attached to Br. Shifted upfield due to diamagnetic shielding (Heavy Atom Effect). |

| -CH₂Cl | ~41.5 | Benzylic carbon. Strongly deshielded by the directly attached chlorine atom. |

| C2/C6 -CH₃ | ~21.1 | Methyl carbons ortho to the bromine atom. |

| C3/C5 -CH₃ | ~20.4 | Methyl carbons ortho to the chloromethyl group. |

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural verification, data acquisition must follow a self-validating protocol. The following methodology guarantees high-resolution spectra, particularly overcoming the challenge of detecting the six quaternary carbons in the ¹³C spectrum.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ provides the deuterium lock signal required for B0 field stabilization, while TMS serves as the internal chemical shift reference (δ 0.00 ppm).

-

-

Probe Tuning and Matching: Insert the sample and perform automated or manual tuning/matching for both ¹H and ¹³C channels.

-

Causality: Maximizes the power transfer between the probe coils and the sample, critical for the low-sensitivity ¹³C nucleus.

-

-

Shimming & Self-Validation: Execute gradient shimming (e.g., TopShim).

-

Validation Gate: Check the TMS peak in a dummy ¹H scan. The Full Width at Half Maximum (FWHM) must be < 0.5 Hz . If it is broader, the magnetic field is inhomogeneous, and shimming must be repeated.

-

-

¹H Acquisition: Run a standard 30-degree pulse program (zg30) with 16 scans and a 1-second relaxation delay ( d1 ).

-

¹³C Acquisition: Run a proton-decoupled 30-degree pulse program (zgpg30). Because all aromatic carbons are quaternary (long T1 times), increase the relaxation delay ( d1 ) to 2–3 seconds and acquire at least 1024 scans to ensure an adequate Signal-to-Noise Ratio (S/N > 10:1 for C1 and C4).

Fig 2: Self-validating NMR acquisition workflow ensuring high-fidelity structural data.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

-

de Souza, S. P. L., da Silva, J. F. M., & de Mattos, M. C. S. (2003). N-Chloro and N-bromosaccharins: valuable reagents for halogenation of electron rich aromatics and cohalogenation of alkenes. Journal of the Brazilian Chemical Society, 14(5), 832-835.[Link][1]

Sources

A Comprehensive Technical Guide to the Physicochemical and Solubility Profiling of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

Foreword: Navigating the Uncharted Territory of Novel Compounds

Structural and Predicted Physicochemical Insights

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is a substituted aromatic hydrocarbon. Its structure, featuring a tetramethylated benzene ring with bromo and chloromethyl substituents, suggests it is a non-polar, crystalline solid at room temperature with low aqueous solubility.

A critical first step in characterization is the determination of fundamental physicochemical properties. While experimental data for this specific compound is sparse, we can predict certain characteristics based on its structure and by comparison with analogous compounds.

Table 1: Predicted and Essential Physicochemical Properties of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

| Property | Predicted/Expected Value | Experimental Protocol |

| Molecular Formula | C₁₁H₁₄BrCl | Mass Spectrometry |

| Molecular Weight | 261.58 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | Expected to be a solid with a distinct melting point. | Capillary Melting Point Determination |

| Boiling Point | High, likely to decompose before boiling at atmospheric pressure. | Vacuum Distillation (if necessary) |

| Density | Expected to be denser than water. | Pycnometry |

| pKa | Not applicable (non-ionizable) | N/A |

The following sections will provide detailed protocols for the experimental determination of these properties.

Experimental Determination of Physicochemical Properties

The following protocols are designed to be self-validating, with clear steps and justifications for the chosen methodologies.

Melting Point Determination: A Gateway to Purity

The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min initially. As the expected melting point is approached (based on preliminary tests or predictions), reduce the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

-

Replicate: Perform the measurement in triplicate to ensure accuracy.

Causality Behind Experimental Choices: The slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, providing a more accurate determination.

Spectroscopic Confirmation: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will confirm the number and connectivity of protons and carbons, respectively. The expected ¹H NMR spectrum would show distinct signals for the methyl protons and the chloromethyl protons.

-

Mass Spectrometry (MS): Will determine the molecular weight and provide fragmentation patterns that can further confirm the structure.

-

Infrared (IR) Spectroscopy: Will identify the characteristic vibrational frequencies of the functional groups present, such as C-H bonds of the aromatic ring and methyl groups, and the C-Cl and C-Br bonds.

The Solubility Profile: A Cornerstone of Developability

Understanding a compound's solubility is paramount for its application in drug discovery and development, as it directly impacts bioavailability.[1] Given the non-polar nature of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene, it is expected to have low solubility in aqueous media and higher solubility in organic solvents.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents provides a general understanding of the compound's polarity.[2][3]

Protocol: Qualitative Solubility Testing

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate vial, add approximately 10 mg of the compound.

-

Observation: Vigorously shake each vial for 30 seconds and allow it to stand for 1 minute. Observe for complete dissolution, partial dissolution, or insolubility.

-

Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: Quantitative Shake-Flask Solubility Measurement

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.[5]

-

Place the vial in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[4]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

-

Analyze the diluted sample and determine the concentration of the compound.

-

-

Solubility Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Causality Behind Experimental Choices: Using an excess of the solid ensures that the dissolution and precipitation rates become equal, leading to a true equilibrium state. Maintaining a constant temperature is critical as solubility is temperature-dependent.

Computational Solubility Prediction: An In Silico Approach

In modern drug discovery, computational models are increasingly used to predict solubility, offering a time and resource-efficient alternative to early-stage experimental work.[6][7] These methods, such as Quantitative Structure-Property Relationship (QSPR) models, use the molecular structure to estimate solubility.[7] While these predictions provide valuable initial insights, they should always be confirmed experimentally.

Diagram: Logic of Computational Solubility Prediction

Sources

- 1. protocols.io [protocols.io]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. who.int [who.int]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

Safety data sheet (SDS) and handling precautions for 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

An in-depth technical analysis and safety protocol guide for handling 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene (CAS: 18508-46-8). This document is designed for researchers, application scientists, and drug development professionals who require rigorous, field-proven methodologies for managing highly reactive benzylic halides.

Physicochemical Profiling & Hazard Identification

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is a highly functionalized durene derivative utilized extensively as an advanced building block in organic synthesis and pharmaceutical development[1]. The molecule features orthogonal reactivity: an aryl bromide suitable for transition-metal-catalyzed cross-coupling, and a highly electrophilic chloromethyl group primed for nucleophilic substitution[2].

While structurally valuable, this dual reactivity profile necessitates stringent safety protocols. The compound is officially classified under the Globally Harmonized System (GHS) as a Category 1B Skin Corrosive (H314) and a Category 3 Specific Target Organ Toxicant for single exposure (H336)[3].

Table 1: Physicochemical & Regulatory Identifiers

| Property / Identifier | Value / Classification |

| Chemical Name | 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |

| CAS Number | 18508-46-8 |

| EC Number | 116-922-2 |

| Molecular Formula | C11H14BrCl |

| Molecular Weight | ~261.59 g/mol |

| GHS Classifications | Skin Corr. 1B (H314), STOT SE 3 (H336)[3] |

| Hazard Pictograms | GHS05 (Corrosive), GHS07 (Exclamation Mark)[3] |

Mechanistic Toxicology: Causality of Tissue Damage

To handle this compound safely, scientists must understand the causality behind its GHS classifications. The primary hazard stems from the benzylic chloride moiety. The four methyl groups on the aromatic ring provide electron density through hyperconjugation, which stabilizes any developing positive charge in the transition state. This makes the chloromethyl group exceptionally prone to both SN1 and SN2 reactions.

When this compound contacts the moisture inherent in human tissue (skin, eyes, or the respiratory tract), it undergoes rapid hydrolysis[4]. This reaction cleaves the carbon-chlorine bond, generating the corresponding benzyl alcohol and releasing stoichiometric amounts of hydrochloric acid (HCl)[5]. The localized generation of concentrated HCl causes immediate coagulative necrosis, presenting as severe chemical burns[6].

Furthermore, intact benzyl chloride molecules act as potent alkylating agents. They can directly alkylate biological nucleophiles—such as the amine and thiol groups in cellular proteins or DNA—leading to cellular toxicity, central nervous system depression, and potential mutagenic effects[5][7].

Mechanistic pathways of tissue damage via hydrolysis (HCl generation) and direct cellular alkylation.

Rigorous Handling & Experimental Protocols

Standard benchtop handling is entirely inadequate for reactive benzylic chlorides. Ambient humidity is sufficient to initiate slow hydrolysis, leading to the buildup of pressurized HCl gas within storage containers[6].

PPE Selection & Environmental Control

-

Glove Causality: Standard nitrile gloves offer poor permeation resistance to halogenated aromatics. Researchers must use heavy-duty butyl rubber or Viton gloves for primary handling, with nitrile worn only as a secondary inner layer.

-

Ventilation: All handling must occur in a certified chemical fume hood. Validation: Verify the hood's face velocity is >100 fpm before opening the primary container.

Step-by-Step Methodology: Safe Transfer and Reaction Setup

This protocol utilizes a self-validating Schlenk line system to prevent moisture exposure.

-

Atmospheric Purging: Connect the reaction vessel (e.g., Schlenk flask) to a dual-manifold Schlenk line. Perform three vacuum-argon cycles to ensure a strictly anhydrous environment.

-

Validation: The vacuum gauge must read <0.1 Torr before backfilling with argon.

-

-

Material Transfer: Weigh the compound rapidly using an analytical balance enclosed in a draft shield. Transfer the material into the purged flask against a positive counter-flow of argon.

-

Solvent Introduction: Introduce strictly anhydrous solvents (e.g., dry dichloromethane or toluene) via a septum using a stainless-steel cannula or a purged syringe.

-

Causality: Water-free solvents prevent premature hydrolysis, preserving the integrity of the electrophile and preventing the dangerous buildup of HCl gas in the sealed flask.

-

-

Reaction Execution: Maintain a slight positive pressure of argon throughout the reaction. Monitor progress via TLC or LC-MS by extracting micro-aliquots with a purged syringe.

Emergency Response & Quenching Workflow

The most critical—and statistically dangerous—phase of working with reactive benzyl chlorides is the post-reaction quench.

The Causality of Quenching: A common critical error is the addition of pure water or strong aqueous bases (like NaOH) to neutralize unreacted starting material. The addition of a strong base triggers a violent, highly exothermic hydrolysis reaction. The rapid heat generation can boil the organic solvent, causing explosive splattering of corrosive material and a massive release of HCl gas[8]. Instead, a mild, self-buffering base like sodium bicarbonate (NaHCO3) must be used.

Step-by-Step Methodology: Controlled Quenching

-

Thermal Regulation: Submerge the reaction flask in an ice-water bath (0°C) and allow it to equilibrate for 5 minutes.

-

Causality: Lowering the temperature kinetically suppresses the exothermic nature of the hydrolysis reaction.

-

-

Mild Neutralization: Slowly add a saturated aqueous solution of NaHCO3 dropwise via an addition funnel.

-

Gas Venting: Ensure the reaction vessel is open to a bubbler. The neutralization of HCl by NaHCO3 generates CO2 gas.

-

Validation: Observe the bubbler; the quenching process is only complete when CO2 evolution entirely ceases.

-

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel and isolate the organic layer.

-

Aqueous Validation: Test the aqueous layer with pH indicator strips.

-

Validation: The pH must read between 7 and 8. If the solution is acidic, add additional NaHCO3 before disposing of the liquid in the halogenated aqueous waste stream.

-

Step-by-step experimental workflow for the safe quenching and disposal of reactive benzyl chlorides.

References

- NextSDS. "1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene - Chemical Substance Information." NextSDS Substance Database.

- LookChem. "1-BROMO-2,3,5,6-TETRAMETHYLBENZENE (Cas 1646-53-3) Properties and Uses." LookChem Database.

- LookChem. "1-BROMO-2,3,5,6-TETRAMETHYLBENZENE Uses in Organic Synthesis." LookChem Database.

- Wikipedia. "Benzyl chloride." Wikipedia, The Free Encyclopedia.

- ScienceMadness. "Benzyl chloride - Properties and Preparation." ScienceMadness Wiki.

- New Jersey Department of Health. "Benzyl chloride - Hazardous Substance Fact Sheet." NJ.gov.

- OECD. "BENZYL CHLORIDE CAS N°: 100-44-7 SIDS Initial Assessment Report." UNEP Publications.

- Public Health England. "Benzyl chloride - Incident management." GOV.UK.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Cas 1646-53-3,1-BROMO-2,3,5,6-TETRAMETHYLBENZENE | lookchem [lookchem.com]

- 3. nextsds.com [nextsds.com]

- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. nj.gov [nj.gov]

- 8. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for the Sterically Hindered Substrate 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of this reaction to a particularly challenging substrate: 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene. The significant steric hindrance imposed by the four ortho- and meta-methyl groups necessitates specialized catalytic systems and optimized conditions to achieve high yields. This document elucidates the mechanistic considerations for hindered substrates, details robust experimental protocols, and offers troubleshooting guidance to overcome common challenges.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (e.g., a boronic acid or ester) with an organohalide, catalyzed by a palladium complex.[3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond (C-Br in this case) of the aryl halide. This is often the rate-determining step and is significantly impeded by steric bulk around the reaction center.[1][3]

-

Transmetalation: The organic moiety from the activated organoboron species is transferred to the Palladium(II) complex. This step requires a base to form a more nucleophilic "ate" complex from the boronic acid, facilitating the transfer.[6]

-

Reductive Elimination: The two organic partners on the Palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[3][4]

The Challenge of Steric Hindrance

The tetramethyl substitution on 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene presents a formidable steric barrier. This encumbrance can hinder the approach of the bulky palladium catalyst for the initial oxidative addition and can also slow the final reductive elimination step. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[7][8][9] These ligands promote the formation of highly active, low-coordinate Pd(0) species and facilitate the challenging steps of the catalytic cycle for hindered substrates.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Experimental Parameters

The success of coupling a sterically demanding substrate like 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene hinges on the careful selection of several key parameters.

Catalyst System: Palladium Precursor and Ligand

Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. Modern catalyst systems that pair a palladium precursor with a specialized ligand are required.

-

Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are pre-catalysts that are reduced in situ to the active Pd(0) species.[4]

-

Ligands for Hindered Substrates: The choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphines are highly effective as they promote both oxidative addition and reductive elimination while stabilizing the active catalytic species.[9] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for coupling congested substrates.[7][10]

| Ligand Type | Examples | Key Advantages for Hindered Couplings |

| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Promotes fast reaction rates, high turnover numbers, and excellent stability. Effective at low catalyst loadings.[8][9] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SImes, PEPPSI-iPr | Strong σ-donating properties accelerate the reaction. Often exhibit high thermal stability.[7][10] |

Base Selection

The base activates the boronic acid partner for transmetalation. For hindered couplings, the choice of base is critical and often substrate-dependent.

-

Potassium Phosphate (K₃PO₄): A moderately strong, versatile base that is highly effective in many hindered couplings, often used in combination with solvents like dioxane or toluene.[9]

-

Cesium Carbonate (Cs₂CO₃) & Cesium Fluoride (CsF): Stronger bases that can enhance reaction rates, particularly for less reactive aryl chlorides or challenging aryl bromides.

-

Potassium tert-Butoxide (KOtBu): A very strong, non-nucleophilic base suitable for difficult couplings, though its high reactivity requires careful control to avoid side reactions.

Solvent Choice

The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions.

-

Aprotic Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are widely used and are excellent choices for many Suzuki couplings. They effectively solvate the palladium complexes.[1][4]

-

Aromatic Hydrocarbons: Toluene is a common solvent, particularly for higher-temperature reactions, due to its higher boiling point.[4]

-

Biphasic Systems: A mixture of an organic solvent (like toluene) and water can be effective, especially with inorganic bases like K₂CO₃ or K₃PO₄.[1]

Detailed Experimental Protocol

This protocol provides a general, robust starting point for the Suzuki-Miyaura coupling of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene. Optimization for specific boronic acid partners may be necessary.

Materials and Reagents

| Reagent | CAS Number | M.W. | Quantity (1.0 mmol scale) | Moles | Equivalents |

| 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene | 18508-46-8 | 275.62 | 276 mg | 1.0 | 1.0 |

| Arylboronic Acid | Varies | Varies | Varies | 1.2 | 1.2 |

| Pd(OAc)₂ | 3375-31-3 | 224.50 | 4.5 mg | 0.02 | 0.02 |

| SPhos (Ligand) | 657408-07-6 | 410.53 | 16.4 mg | 0.04 | 0.04 |

| K₃PO₄ (Base) | 7778-53-2 | 212.27 | 637 mg | 3.0 | 3.0 |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | 5.0 mL | - | - |

Step-by-Step Procedure

Safety Precaution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

-

Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene (276 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

-

Catalyst Addition: In a separate small vial, weigh out Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the main reaction flask.

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (air/moisture exposure)- Insufficient temperature- Base is not strong enough | - Ensure anhydrous conditions and proper inerting.- Screen other ligands (e.g., XPhos) or NHC catalysts.[7][9]- Increase temperature.- Try a stronger base like Cs₂CO₃ or KOtBu. |

| Protodeboronation of Boronic Acid | - Instability of the boronic acid under reaction conditions (moisture, heat). | - Use a higher excess of the boronic acid (1.5-2.0 equiv).- Switch to a more stable boronic ester derivative (e.g., a pinacol ester).[11]- Ensure strictly anhydrous conditions.[11] |

| Homocoupling of Boronic Acid | - Presence of oxygen.- Catalyst system promotes homocoupling. | - Thoroughly degas the solvent and ensure a good inert atmosphere.- Screen different palladium precursors or ligands. |

| Reaction at Chloromethyl Group | - Side reaction with base or other nucleophiles. | - This is generally not favored under Suzuki conditions. If observed, a milder base (e.g., K₂CO₃) or lower temperatures might be required, though this could compromise the main reaction yield. |

Conclusion

The Suzuki-Miyaura cross-coupling of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is a challenging yet achievable transformation. Success relies on countering the significant steric hindrance by employing advanced catalyst systems featuring bulky, electron-rich ligands. Careful selection of the base and solvent, along with maintaining anhydrous and inert conditions, is critical to maximizing yield and minimizing side reactions. The protocols and insights provided herein offer a solid foundation for researchers to effectively utilize this sterically encumbered building block in the synthesis of complex molecular architectures.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

-

Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

Oldridge, D. A., & Wolfe, J. P. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9723–9724. [Link]

-

Maji, M., & Kumar, S. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Li, Z., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5463. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 939. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Zhang, Y., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(34), 7434-7440. [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Liu, C., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 9(22), 5013-5018. [Link]

-

Li, Y., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

-

Lipshutz, B. H., et al. (2010). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PMC - NIH. [Link]

-

Hoshi, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3953–3956. [Link]

-

Gutmann, B., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

-

Johansson, M. J. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Semantic Scholar. [Link]

-

Lebrasse, B., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

-

Lebrasse, B., et al. (2017). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 15(4), 856-863. [Link]

-

NextSDS. 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene — Chemical Substance Information. [Link]

-

Vasquez-Cervantes, J. A., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

-

Scribd. (2015). Synthesis of 1-Bromo-4-Chlorobenzene. [Link]

-

ResearchGate. (2022). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]

-

Kumar, K. S., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]

-

Molbase. (2026, January 20). Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Synthesis of Bifunctional Linkers from 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

Introduction: The Strategic Value of Substituted Xylene Scaffolds in Bioconjugation

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates efficacy, stability, and pharmacokinetic properties.[] Bifunctional linkers, possessing two distinct reactive handles, enable the precise covalent attachment of a targeting moiety (like an antibody) to a payload (like a cytotoxic drug).[2]

The starting material, 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene[3], offers a unique and advantageous scaffold for the synthesis of such linkers. The tetramethyl-substituted benzene ring provides a rigid, sterically-defined, and hydrophobic core. This inherent bulk can sterically shield the resulting linker-payload bonds from enzymatic degradation, potentially increasing the in-vivo stability of the conjugate. Furthermore, the two halogenated positions—a highly reactive benzylic chloride and a less reactive aryl bromide—provide orthogonal chemical handles. This differential reactivity is the cornerstone of a strategic, sequential modification approach, allowing for the controlled, stepwise construction of a heterobifunctional linker.

This document provides a detailed guide for researchers, outlining the core chemical principles, validated synthetic protocols, and key considerations for synthesizing versatile bifunctional linkers from this valuable starting material.

Core Chemical Principles: Exploiting Orthogonal Reactivity

The synthetic strategy hinges on the significant difference in reactivity between the two carbon-halogen bonds present in the starting material:

-

Benzylic C(sp³)-Cl Bond: The chloromethyl group is a primary benzylic halide. This position is highly susceptible to nucleophilic substitution via an SN2 mechanism. The reaction is rapid and typically proceeds under mild conditions with a wide range of soft nucleophiles (e.g., azides, thiols, amines).[4]

-

Aromatic C(sp²)-Br Bond: The bromo group attached directly to the aromatic ring is relatively inert to nucleophilic substitution. Its primary mode of reaction is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[5][6] These reactions require a specific catalyst system (typically palladium-based) and are inert to the conditions used for modifying the benzylic chloride.

This orthogonality allows for a robust, two-stage synthesis where the benzylic position is functionalized first, followed by a subsequent cross-coupling reaction at the aromatic position without interference.

Synthetic Workflow Overview

The overall strategy involves a sequential functionalization process. The first step installs one arm of the linker via nucleophilic substitution, and the second step installs the other arm via palladium-catalyzed cross-coupling.

Diagram 1: High-level synthetic workflow for linker synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Azidomethyl-4-bromo-2,3,5,6-tetramethylbenzene (Intermediate)

This protocol describes the introduction of an azide moiety, a versatile functional group for "click chemistry" ligation, via an SN2 reaction.[7]

Causality: The choice of Sodium Azide (NaN₃) as the nucleophile is strategic; it is highly reactive towards the benzylic chloride and introduces a bio-orthogonal handle for subsequent conjugation reactions. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic azide anion, thus accelerating the SN2 reaction.[8] The reaction is performed at a slightly elevated temperature to ensure completion without promoting side reactions.

Materials:

-

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl Ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene (1.0 eq) in anhydrous DMF.

-

Add Sodium Azide (1.5 eq) to the solution in one portion.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 1-Azidomethyl-4-bromo-2,3,5,6-tetramethylbenzene as a pure solid.

Protocol 2: Synthesis of a Heterobifunctional Linker via Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the aryl bromide intermediate with a boronic acid or ester to install the second functional group. Here, we use 4-(Pinacolato)boronyl-L-phenylalanine methyl ester as an example coupling partner to introduce a protected amino acid.

Causality: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and robust nature.[6] A palladium catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base (e.g., K₂CO₃) is required for the transmetalation step to form the active organopalladium species. A mixed solvent system of toluene and water allows both the organic-soluble aryl halide and the often water-soluble base to interact effectively at the interface.

Materials:

-

1-Azidomethyl-4-bromo-2,3,5,6-tetramethylbenzene (1.0 eq)

-

4-(Pinacolato)boronyl-L-phenylalanine methyl ester (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 1-Azidomethyl-4-bromo-2,3,5,6-tetramethylbenzene (1.0 eq), 4-(Pinacolato)boronyl-L-phenylalanine methyl ester (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Add toluene, followed by an aqueous solution of K₂CO₃ (2.0 eq).

-

Degas the mixture by bubbling nitrogen through the solution for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final heterobifunctional linker.

Diagram 2: Sequential reaction logic for linker synthesis.

Data Summary and Versatility

The described protocols are versatile and can be adapted by changing the nucleophile in Protocol 1 or the boronic ester in Protocol 2.

Table 1: Representative Nucleophiles for Protocol 1

| Nucleophile | Reagent | Resulting Functional Group | Application |

| Azide | Sodium Azide (NaN₃) | -N₃ | Click Chemistry |

| Thiol | Sodium Thiophenoxide (NaSPh) | -SPh | Thioether linkage |

| Phthalimide | Potassium Phthalimide | -N(CO)₂C₆H₄ | Protected primary amine |

| Acetate | Sodium Acetate (NaOAc) | -OAc | Protected alcohol |

Table 2: Representative Boronic Esters/Acids for Protocol 2

| Coupling Partner | Resulting Functional Group | Application |

| 4-Formylphenylboronic acid | -C₆H₄-CHO | Aldehyde for oxime ligation |

| 4-(Methoxycarbonyl)phenylboronic acid | -C₆H₄-CO₂Me | Protected carboxylic acid |

| 4-Vinylphenylboronic acid | -C₆H₄-CH=CH₂ | Vinyl group for further modification |

| Alkyne Pinacol Boronate | -C≡C-R | Terminal or internal alkyne |

Safety and Handling

-

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene: This compound is a halogenated aromatic and should be handled with care. It is a potential irritant.

-

Sodium Azide (NaN₃): Highly toxic. Avoid contact with skin and eyes. Do not acidify azide solutions, as this can generate highly toxic and explosive hydrazoic acid (HN₃).

-

Palladium Catalysts: Can be toxic and are heavy metals. Handle in a well-ventilated fume hood.

-

Solvents: DMF, toluene, and diethyl ether are flammable and have associated health risks. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The strategic use of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene as a starting material provides a reliable and versatile route to sophisticated bifunctional linkers. By exploiting the orthogonal reactivity of the benzylic chloride and aryl bromide moieties, researchers can sequentially install desired functionalities with high precision. The protocols and principles outlined in this guide serve as a foundational framework for drug development professionals to design and synthesize custom linkers tailored to the specific needs of their next-generation targeted therapeutics.

References

-

Moon, P. J., Wei, Z., & Lundgren, R. J. (2018). Iridium-Catalyzed Decarboxylative and Decarbonylative Benzylation of Carboxylic Acids. Journal of the American Chemical Society, 140(51), 17418–17422. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

Cheng, L., & Wu, Y. (2015). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Fronts, 2(1), 1-15. Available from: [Link]

-

ResearchGate. (2021). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. [Image attached to a publication]. Retrieved from [Link]

-

NJ Bio, Inc. (2026). Payloads and Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

-

Beilstein Journals. (2009). Convenient methods for preparing π-conjugated linkers as building blocks for modular chemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 268, 466-480. Available from: [Link]

-

PubChem. (n.d.). 1-bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene. Retrieved from [Link]

-

NextSDS. (n.d.). 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(chloromethyl)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks. Chemical Communications, 60(25), 3456-3466. Available from: [Link]

Sources

- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nextsds.com [nextsds.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Convenient methods for preparing π-conjugated linkers as building blocks for modular chemistry [beilstein-journals.org]

- 7. Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene in Advanced Metal-Organic Framework Synthesis via Post-Synthetic Modification

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials offering unprecedented control over pore size and functionality.[1] The ability to tailor their internal chemical environment is critical for applications in gas separation, catalysis, and drug delivery.[2][3] While direct synthesis with functionalized linkers is a primary strategy, Post-Synthetic Modification (PSM) offers a powerful alternative for incorporating complex or sensitive functionalities that may not withstand initial synthesis conditions.[4][5] This document provides a detailed guide on the application of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene, a bifunctional organic molecule, as a versatile tool for the advanced PSM of MOFs. We present a comprehensive rationale, detailed experimental protocols using the highly stable UiO-66-NH₂ as a model parent framework, and a guide to the characterization of the resulting functionalized material.

Introduction: The Rationale for Bifunctional Modifiers in MOF Chemistry

The functionalization of MOFs is key to unlocking their full potential. Introducing specific chemical groups into the pores allows for the fine-tuning of properties such as selective adsorption, catalytic activity, and drug interaction.[6][7] 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is an ideal candidate for advanced PSM due to its unique bifunctional nature:

-

Reactive Grafting Site: The chloromethyl (-CH₂Cl) group acts as a reactive electrophile, ideal for forming stable covalent bonds with nucleophilic sites already present on MOF linkers, such as the amine groups in widely-used frameworks like UiO-66-NH₂.[8]

-

Orthogonal Reactive Handle: The bromo (-Br) group is significantly less reactive under the conditions used for grafting. It remains intact, serving as a secondary "handle" for subsequent, different chemical transformations (e.g., palladium-catalyzed cross-coupling reactions). This allows for a stepwise, multi-functionalization of the MOF pore environment.

-

Structural Influence: The bulky tetramethylbenzene core provides a rigid, hydrophobic spacer that can modify the steric and chemical landscape of the MOF pores, potentially creating unique selectivities.

This application note details a robust workflow for leveraging this molecule to create a highly functionalized, stable MOF platform.

Figure 1: High-level workflow for the synthesis and functionalization of a MOF using 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene.

Experimental Protocols

This section provides step-by-step methodologies for the synthesis of the parent MOF and its subsequent modification.

Protocol for Synthesis of Parent MOF: UiO-66-NH₂

The University of Oslo-66 (UiO-66) framework is renowned for its exceptional thermal and chemical stability, making it an ideal parent structure for PSM.[9] The amine-functionalized version, UiO-66-NH₂, provides the necessary nucleophilic sites for grafting.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

2-aminobenzene-1,4-dicarboxylic acid (H₂BDC-NH₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

20 mL Scintillation vials or Teflon-lined autoclave

-

Laboratory oven

Procedure:

-

In a 20 mL scintillation vial, dissolve 125 mg of ZrCl₄ and 121 mg of H₂BDC-NH₂ in 20 mL of anhydrous DMF.

-

Sonicate the mixture for 10-15 minutes until a homogenous solution is formed.

-

Seal the vial tightly and place it in a pre-heated laboratory oven at 120°C.[10]

-

Maintain the temperature for 24 hours to allow for crystal formation.[11]

-

After 24 hours, remove the vial and allow it to cool to room temperature naturally. A pale-yellow microcrystalline powder should be visible at the bottom of the vial.

-

Harvest the product by centrifugation, discard the supernatant, and wash thoroughly with fresh DMF (3 x 20 mL) to remove any unreacted precursors.[12]

-

Perform a solvent exchange by soaking the collected powder in ethanol (3 x 20 mL over 24 hours) to replace the high-boiling DMF.[13]

-

Activate the material by heating the ethanol-soaked sample at 150°C under vacuum overnight to evacuate the pores, yielding activated UiO-66-NH₂.[13]

Protocol for Post-Synthetic Modification (PSM)

This protocol describes the covalent grafting of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene onto the activated UiO-66-NH₂ framework.

Materials:

-

Activated UiO-66-NH₂ (from Protocol 2.1)

-

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend 100 mg of activated UiO-66-NH₂ in 25 mL of anhydrous acetonitrile.

-

In a separate vial, prepare a solution of 150 mg of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene and 0.1 mL of TEA in 10 mL of anhydrous acetonitrile. A molar excess of the modifying agent is used to drive the reaction to completion.

-

Add the solution from step 2 to the stirring suspension of UiO-66-NH₂.

-

Heat the reaction mixture to 80°C and allow it to reflux for 48 hours with continuous stirring. The base (TEA) is crucial for scavenging the HCl byproduct generated during the reaction, preventing potential framework degradation by acid.

-

After cooling to room temperature, collect the solid product by centrifugation.

-

To ensure complete removal of unreacted reagents and the triethylammonium hydrochloride salt, wash the product sequentially with acetonitrile (3 x 20 mL), dichloromethane (3 x 20 mL), and ethanol (3 x 20 mL).[13]

-

Dry the final product, hereafter referred to as UiO-66-Br-TMBA , under vacuum at 80-100°C overnight.

Sources

- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 2. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]

- 3. An Overview of Metal–Organic Frameworks for Green Chemical Engineering [engineering.org.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Postsynthetic modification of metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repo.uni-hannover.de [repo.uni-hannover.de]

- 8. books.rsc.org [books.rsc.org]

- 9. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 12. ossila.com [ossila.com]

- 13. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Synthesis of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene?

A1: The most common and direct method is the Blanc chloromethylation of 1-bromo-2,3,5,6-tetramethylbenzene (bromodurene). This is an electrophilic aromatic substitution reaction where a chloromethyl group (-CH₂Cl) is introduced onto the aromatic ring.[1][2] The reaction typically employs formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[2]

Q2: What are the critical parameters influencing the success of this chloromethylation?

A2: Several factors are crucial for optimizing the yield and purity of the final product:

-

Purity of Starting Materials: Ensure the bromodurene is free of isomeric impurities, which can lead to a complex mixture of products that are difficult to separate.[3]

-

Anhydrous Conditions: The presence of water can deactivate the Lewis acid catalyst, significantly reducing the reaction rate and yield. It is essential to use anhydrous reagents and solvents.[4]

-

Temperature Control: Higher temperatures can promote the formation of unwanted byproducts, particularly diarylmethane derivatives.[5] Careful temperature management is key to maximizing the yield of the desired product.

-

Catalyst Choice and Concentration: Zinc chloride is a commonly used catalyst.[2] The optimal amount should be determined empirically, as too little can result in a sluggish reaction, while too much can lead to increased side-product formation.

Q3: What are the primary side reactions to be aware of?

A3: The two most significant side reactions in the Blanc chloromethylation are:

-

Diarylmethane Formation: The chloromethylated product can undergo a second Friedel-Crafts alkylation with another molecule of the starting material or product, leading to the formation of a diarylmethane byproduct. This is often the most significant impurity that reduces the yield of the desired product.[5]

-

Bis(chloromethyl) ether (BCME) Formation: This is a highly carcinogenic byproduct that can form from the reaction of formaldehyde and hydrogen chloride.[2][5] Extreme caution and appropriate safety measures, including working in a well-ventilated fume hood, are mandatory.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |

| Low or No Conversion of Starting Material | 1. Inactive or insufficient catalyst. 2. Presence of moisture in the reaction. 3. Low reaction temperature. 4. Impure starting materials. | 1. Use freshly fused and powdered anhydrous zinc chloride. Consider increasing the catalyst loading incrementally. 2. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. A temperature range of 60-80°C is often a good starting point for chloromethylation of alkylbenzenes.[5] 4. Verify the purity of bromodurene by GC or NMR before starting the reaction. |

| Low Yield of Desired Product with Significant Byproduct Formation | 1. High reaction temperature. 2. Prolonged reaction time. 3. High concentration of reactants. | 1. Lower the reaction temperature to disfavor the formation of diarylmethane byproducts.[5] 2. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed to a satisfactory level. 3. Consider diluting the reaction mixture to reduce the rate of bimolecular side reactions. |

| Formation of a Dark, Tarry Reaction Mixture | 1. Excessive heating. 2. Use of a highly active catalyst (e.g., AlCl₃). 3. Presence of highly activating impurities in the starting material. | 1. Maintain a consistent and moderate reaction temperature. 2. Zinc chloride is generally a milder and more suitable catalyst for this transformation than more aggressive Lewis acids like aluminum chloride. 3. Purify the starting bromodurene before the chloromethylation step. |

| Difficulties in Product Isolation and Purification | 1. Formation of isomeric products. 2. Presence of the diarylmethane byproduct, which may have similar solubility to the product. 3. Oiling out during recrystallization. | 1. Ensure the starting bromodurene is a single isomer. 2. A combination of purification techniques may be necessary. Consider column chromatography followed by recrystallization. 3. For recrystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Hexane or a mixed solvent system like toluene-hexane can be effective.[3] If the product "oils out," try adding a small amount of a solvent in which it is more soluble and then cooling slowly.[3] |

III. Experimental Protocols

A. Synthesis of 1-Bromo-2,3,5,6-tetramethylbenzene (Bromodurene)

The starting material, bromodurene, can be synthesized from durene (1,2,4,5-tetramethylbenzene) via electrophilic aromatic bromination.

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Bromine (Br₂)

-

Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)

-

Aqueous sodium bisulfite solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr fumes), dissolve durene in dichloromethane.

-

Add a catalytic amount of iron powder or anhydrous iron(III) bromide.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in dichloromethane from the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature until the bromine color dissipates.

-

Quench the reaction by carefully adding an aqueous sodium bisulfite solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or methanol to yield white crystals.

B. Synthesis of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

This protocol is a general guideline for the Blanc chloromethylation of bromodurene and may require optimization.

Materials:

-

1-Bromo-2,3,5,6-tetramethylbenzene (bromodurene)

-

Paraformaldehyde

-

Anhydrous zinc chloride (ZnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid (optional, as a co-solvent)

-

Dichloromethane (CH₂Cl₂) or another inert solvent

-

Ice

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a gas inlet for introducing HCl gas (optional, but can improve yields).

-

To the flask, add bromodurene, paraformaldehyde, and anhydrous zinc chloride.

-

Add an inert solvent such as dichloromethane, followed by concentrated hydrochloric acid.

-

Heat the reaction mixture to 60-70°C with vigorous stirring. If desired, a slow stream of anhydrous HCl gas can be bubbled through the mixture.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and then pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic extracts with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

C. Purification of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

The crude product can be purified by recrystallization.

Procedure:

-

Select a suitable solvent for recrystallization. Hexane or a mixture of toluene and hexane are often good choices for nonpolar aromatic compounds.[3]

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

IV. Visualization of Key Processes

A. Reaction Scheme

Caption: A systematic approach to diagnosing and resolving low reaction yields.

V. References

-

The Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-chlorobenzene. Retrieved from [Link]

-

ResearchGate. (2015). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Durene. Retrieved from [Link]

-

Nature. (2017). Effect of side-chain halogenation on the interactions of conjugated polymers with SWNTs. Retrieved from [Link]

-

Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Catalysis Science & Technology (RSC Publishing). (2021). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. Retrieved from [Link]

-

National Institutes of Health. (2010). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Retrieved from [Link]

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

-

NextSDS. (n.d.). 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene. Retrieved from [Link]

-

Google Patents. (n.d.). Side chain chlorination of aromatic and heterocyclic ethers. Retrieved from

-

Taylor & Francis Online. (2010). Chloromethylated Activated Carbon: A Useful New Synthon for Making a Novel Class of Sorbents. Retrieved from [Link]

-

YouTube. (2024). Short Trick to Convert Benzene to M-Bromo Chloro Benzene By Prof. Azhar Ansari (IIT Delhi). Retrieved from [Link]

-

Google Patents. (n.d.). Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. Retrieved from

-

ResearchGate. (2002). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. Retrieved from [Link]

-

Google Patents. (n.d.). Chloromethylation process. Retrieved from

-

De Gruyter. (2022). Crystal structre of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

-

Durham University. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

-

National Institutes of Health. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etheses.durham.ac.uk [etheses.durham.ac.uk]

Technical Support Center: Navigating SN2 Reactions with 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

Welcome to the technical support center for navigating the challenges associated with nucleophilic substitution reactions of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their synthetic routes involving this sterically hindered substrate. Here, we will dissect the underlying principles of steric hindrance in SN2 reactions and provide actionable troubleshooting strategies and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My standard SN2 reaction with 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene and a strong nucleophile is failing. What is the primary cause?

A1: The primary culprit is significant steric hindrance. The four methyl groups on the benzene ring ortho and meta to the chloromethyl group create a highly congested environment around the electrophilic carbon. In an SN2 reaction, the nucleophile must approach the carbon atom from the backside of the leaving group.[1][2] The bulky tetramethyl-substituted phenyl ring effectively shields this backside, preventing the nucleophile from achieving the necessary orbital overlap for the reaction to proceed.[1][3] This steric impediment raises the energy of the transition state, dramatically slowing down the reaction rate.[1][2] While benzylic halides are generally reactive in SN2 reactions, extreme steric hindrance, as seen in this case, can effectively shut down this pathway.[4][5]

Q2: Given the primary nature of the benzylic halide, why is the SN2 reaction so disfavored?

A2: While primary halides are typically excellent substrates for SN2 reactions, the steric hindrance in 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is exceptional. The four methyl groups on the aromatic ring create a "neopentyl-like" environment, which is notoriously unreactive in SN2 reactions.[6] Even though the reactive center is a benzylic carbon, which would normally accelerate the reaction, the sheer bulk of the flanking methyl groups overrides this electronic advantage. The nucleophile's path is physically blocked, making the concerted backside attack of an SN2 mechanism kinetically prohibitive.[1][3]

Q3: Would an SN1 reaction be a feasible alternative pathway?

A3: An SN1 reaction is also unlikely to be a major pathway under typical SN2 conditions (strong nucleophile, polar aprotic solvent). While the formation of a primary benzylic carbocation is more favorable than a simple primary carbocation due to resonance stabilization from the benzene ring, primary carbocations are still generally high in energy. For an SN1 reaction to occur, the solvent must be able to stabilize the carbocation intermediate, which is why polar protic solvents are typically used. Under the conditions you are likely employing for an SN2 attempt, the formation of the carbocation is not sufficiently favored.

Troubleshooting and Optimization Strategies

When direct SN2 substitution fails, alternative strategies that circumvent the steric barrier are necessary. Here are some proven approaches:

Strategy 1: The Finkelstein Reaction - Halogen Exchange to a More Reactive Intermediate

The Finkelstein reaction is a classic SN2 process that involves the exchange of one halogen for another.[6][7] By converting the less reactive chloromethyl group to a more reactive iodomethyl group, subsequent nucleophilic substitution reactions can be facilitated. The larger and more polarizable iodide is a much better leaving group than chloride.

Why it works: The reaction is driven to completion by taking advantage of the differential solubility of sodium salts in acetone.[6][7][8] Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) is not and precipitates out of the solution, shifting the equilibrium towards the product according to Le Châtelier's principle.[7][8]

Experimental Protocol: Finkelstein Reaction

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene (1.0 eq) in anhydrous acetone.

-

Reagent Addition: Add sodium iodide (1.5 - 2.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

-

Work-up: After cooling to room temperature, filter off the precipitated NaCl. Evaporate the acetone under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-bromo-4-(iodomethyl)-2,3,5,6-tetramethylbenzene. This intermediate can often be used in the next step without further purification.

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid pKa | Relative Rate of Substitution |

| Cl⁻ | -7 | 1 |

| Br⁻ | -9 | ~200 |

| I⁻ | -10 | ~30,000 |

Data is generalized for typical SN2 reactions.

Strategy 2: Phase-Transfer Catalysis (PTC) for Enhanced Nucleophilicity

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases, such as an aqueous phase containing the nucleophile and an organic phase containing the substrate.[9][10] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase, where it can react with the substrate.[10][11]

Why it works: The key advantage of PTC is that the nucleophile in the organic phase is poorly solvated, making it "naked" and highly reactive.[10] This increased reactivity can help to overcome the high activation energy barrier imposed by steric hindrance. Furthermore, PTC allows for the use of a wider range of solvents and can often be performed under milder conditions.[9]

Experimental Protocol: Phase-Transfer Catalyzed Substitution with Cyanide

-